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molecular formula C10H18O B1583044 1,2-Epoxy-9-decene CAS No. 85721-25-1

1,2-Epoxy-9-decene

Cat. No. B1583044
M. Wt: 154.25 g/mol
InChI Key: FCZHJHKCOZGQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06482884B1

Procedure details

2-Butenedioic acid (2Z)-, sodium salt, polymer with 1,3-butadiene, ethenylbenzene, 2,5-furandione, 2-methyl-1-propene and 2,2′,2″-[1,2,3-propanetryltris(oxymethylene)]tris[oxirane], block(9Cl)
Name
2-Butenedioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2,2′,2″-[1,2,3-propanetryltris(oxymethylene)]tris[oxirane]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(O)(=O)C=[CH:3][C:4]([OH:6])=O.[Na].C=CC=C.[CH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH2:15].O1C(=O)C=CC1=O.CC(C)=C>>[O:6]1[CH:4]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:16][CH:14]=[CH2:15])[CH2:3]1 |^1:8|

Inputs

Step One
Name
2-Butenedioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C=CC1=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C
Step Seven
Name
2,2′,2″-[1,2,3-propanetryltris(oxymethylene)]tris[oxirane]
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1CC1CCCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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